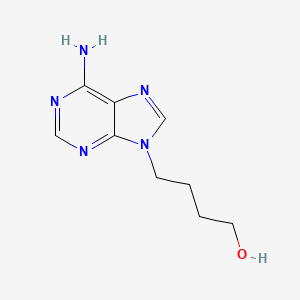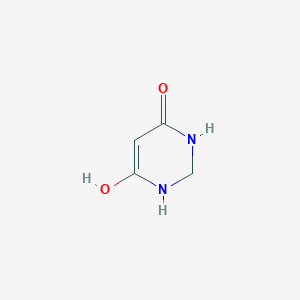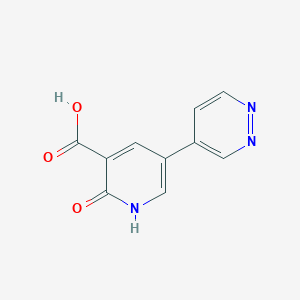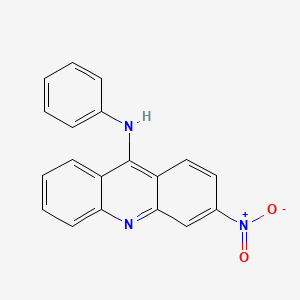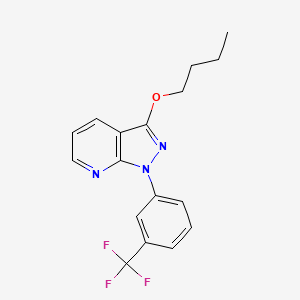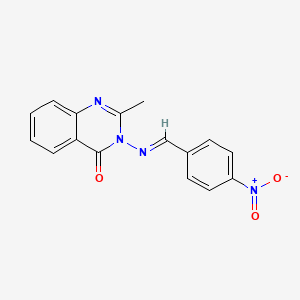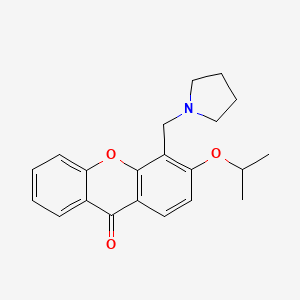
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is an organic compound that features both a hydroxyphenyl group and a benzoate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate typically involves the esterification of 4-hydroxyphenylacetic acid with benzoic acid or its derivatives. One common method involves the reaction of 4-hydroxyphenylacetic acid with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the ester functionality.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of the ester.
Benzyl benzoate: Contains the benzoate ester but lacks the hydroxyphenyl group.
Uniqueness
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is unique due to the presence of both the hydroxyphenyl and benzoate ester groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
[3-(4-hydroxyphenyl)-3-oxopropyl] benzoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(7-9-14)15(18)10-11-20-16(19)13-4-2-1-3-5-13/h1-9,17H,10-11H2 |
Clave InChI |
HVRKIXQMMZPVPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
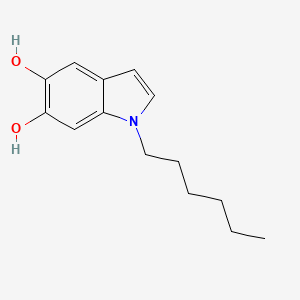
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)

